molecular formula C17H30O6 B8255964 1-[(S)-2-(tert-Butoxycarbonyl)-3-(2-methoxyethoxy)propyl]cyclopentanecarboxylic acid

1-[(S)-2-(tert-Butoxycarbonyl)-3-(2-methoxyethoxy)propyl]cyclopentanecarboxylic acid

Cat. No. B8255964
M. Wt: 330.4 g/mol
InChI Key: HYBVWCCIEBYQJZ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05166406

Procedure details

To a solution of 2-acetyl-2-[2-(tert-butoxycarbonyl)-3-(2-methoxyethoxy)propyl]cyclohexanone (see Preparations 5 and 11) (50 m9, 0.14 mmol) in tert-butanol (0.5 ml) was added a 30% aqueous hydrogen peroxide solution (0.02 ml, 0.168 mmol) and concentrated sulphuric acid (one drop) at room temperature. The mixture was stirred at room temperature for 4 hours, partitioned between dichloromethane (10 ml) and water (10 ml), and the layers separated. The aqueous layer was extracted with dichloromethane (2×10 ml), the combined organic extracts dried over magnesium sulphate, filtered and concentrated under reduced pressure to give the title compound, (49 mg). Rf. 0.36 (silica, ethyl acetate). 1H-NMR (300 MHz, CDCl3) =1.43 (s, 9H), 1.43-1.60 (m, 2H), 1.61-1.65 (m, 4H), 1.78 (dd, 1H), 2.0 (dd, 1H), 2.08-2.20 (m, 2H), 2.59-2.70 (m, 1H), 3.38 (s, 3H), 3.48-3.65 (m, 6H) ppm.
Name
2-acetyl-2-[2-(tert-butoxycarbonyl)-3-(2-methoxyethoxy)propyl]cyclohexanone
Quantity
0.14 mmol
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
title compound

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1([CH2:11][CH:12]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:13][O:14][CH2:15][CH2:16][O:17][CH3:18])[CH2:9][CH2:8][CH2:7][CH2:6]C1=O)(=[O:3])C.[OH:26]O>C(O)(C)(C)C.S(=O)(=O)(O)O>[C:22]([O:21][C:19]([CH:12]([CH2:13][O:14][CH2:15][CH2:16][O:17][CH3:18])[CH2:11][C:4]1([C:1]([OH:26])=[O:3])[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:20])([CH3:25])([CH3:24])[CH3:23]

Inputs

Step One
Name
2-acetyl-2-[2-(tert-butoxycarbonyl)-3-(2-methoxyethoxy)propyl]cyclohexanone
Quantity
0.14 mmol
Type
reactant
Smiles
C(C)(=O)C1(C(CCCC1)=O)CC(COCCOC)C(=O)OC(C)(C)C
Name
Quantity
0.02 mL
Type
reactant
Smiles
OO
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)(C)(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane (10 ml) and water (10 ml)
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
title compound
Type
product
Smiles
C(C)(C)(C)OC(=O)C(CC1(CCCC1)C(=O)O)COCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 49 mg
YIELD: CALCULATEDPERCENTYIELD 105.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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